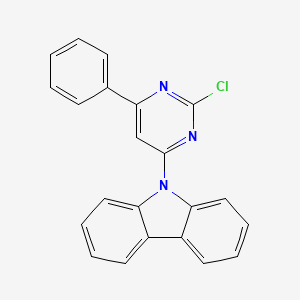
9-(2-Chloro-6-phenyl-4-pyrimidinyl)-9H-carbazole
説明
9-(2-Chloro-6-phenyl-4-pyrimidinyl)-9H-carbazole is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science
特性
分子式 |
C22H14ClN3 |
|---|---|
分子量 |
355.8 g/mol |
IUPAC名 |
9-(2-chloro-6-phenylpyrimidin-4-yl)carbazole |
InChI |
InChI=1S/C22H14ClN3/c23-22-24-18(15-8-2-1-3-9-15)14-21(25-22)26-19-12-6-4-10-16(19)17-11-5-7-13-20(17)26/h1-14H |
InChIキー |
XBJUOUOIYHQQNF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)N3C4=CC=CC=C4C5=CC=CC=C53 |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Chloro-6-phenyl-4-pyrimidinyl)-9H-carbazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through the reaction of appropriate starting materials such as 2-chloro-4,6-diaminopyrimidine with phenyl-substituted reagents under controlled conditions.
Coupling with Carbazole: The synthesized pyrimidine derivative is then coupled with carbazole through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of catalysts, solvents, and reaction conditions to ensure efficient production.
化学反応の分析
Types of Reactions
9-(2-Chloro-6-phenyl-4-pyrimidinyl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the pyrimidine ring or the carbazole moiety.
Substitution: The chloro group in the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-9,9-dioxide derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.
科学的研究の応用
9-(2-Chloro-6-phenyl-4-pyrimidinyl)-9H-carbazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Organic Electronics: Carbazole derivatives are used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to their excellent electronic properties.
Materials Science: The compound is explored for its potential use in the synthesis of advanced materials with unique optical and electronic properties.
作用機序
The mechanism of action of 9-(2-Chloro-6-phenyl-4-pyrimidinyl)-9H-carbazole depends on its specific application. In medicinal chemistry, the compound may exert its effects through:
Molecular Targets: The compound can interact with various molecular targets such as enzymes, receptors, and DNA.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
9H-Carbazole: The parent compound of carbazole derivatives, known for its biological and electronic properties.
2-Chloro-4,6-diphenylpyrimidine: A similar pyrimidine derivative with different substituents.
9-(2-Bromo-6-phenyl-4-pyrimidinyl)-9H-carbazole: A bromine-substituted analog with potentially different reactivity and properties.
Uniqueness
9-(2-Chloro-6-phenyl-4-pyrimidinyl)-9H-carbazole is unique due to the presence of both the carbazole and pyrimidine moieties, which confer distinct chemical and biological properties. Its chloro substituent also allows for further functionalization, making it a versatile compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


